Biphalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphalin is a dimeric enkephalin endogenous peptide composed of two tetrapeptides derived from enkephalins, connected ‘tail-to-tail’ by a hydrazide bridge . It was designed and synthesized in 1982 by Andrzej W. Lipkowski as an analgesic peptide . This compound has a high affinity for both μ and δ opioid receptors, making it a potent opioid agonist .
Preparation Methods
Biphalin is synthesized using solution phase peptide synthesis, as its chemical structure does not allow for solid phase peptide synthesis . The synthesis involves the coupling of two tetra-amino acid fragments (Tyr-D-Ala-Gly-Phe-) joined tail-to-tail by a hydrazide bridge . The process includes the selection of protecting groups for the functional groups of amino acids, their deprotection, and peptide bond formation using diverse coupling reagents such as carbodiimide-based reagents (e.g., DCC or DIC) with additives like HOBt/HOAt or Oxyma .
Chemical Reactions Analysis
Biphalin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include carbodiimide-based reagents for peptide bond formation . The major products formed from these reactions are this compound analogues with modified μ/δ selectivity and increased potency .
Scientific Research Applications
Biphalin has been extensively studied for its antinociceptive effects, demonstrating excellent properties in acute, neuropathic, and chronic animal pain models . It is 1000 times more potent than morphine when administered intrathecally . Beyond its analgesic effects, this compound has shown potential as an antiviral, antiproliferative, anti-inflammatory, and neuroprotective agent . It has also been studied for its role in the regulation of other opioid system-dependent functions .
Mechanism of Action
Biphalin exerts its effects by binding to μ and δ opioid receptors, which are widespread in the central nervous system and peripheral tissues . The presence of two distinct pharmacophores confers on this compound a high affinity for these receptors, leading to its potent analgesic activity . The mechanism of action involves the modulation of pain signaling pathways and the regulation of other physiological functions .
Comparison with Similar Compounds
Biphalin is unique due to its dimeric structure and high affinity for both μ and δ opioid receptors . Similar compounds include enkephalins, which are endogenous opioid peptides, and other this compound analogues with modified structures . These analogues often involve modifications to the hydrazide bridge or the phenylalanine residues at the 4,4’ positions .
Properties
CAS No. |
83916-01-2 |
---|---|
Molecular Formula |
C46H56N10O10 |
Molecular Weight |
909.0 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C46H56N10O10/c1-27(51-43(63)35(47)21-31-13-17-33(57)18-14-31)41(61)49-25-39(59)53-37(23-29-9-5-3-6-10-29)45(65)55-56-46(66)38(24-30-11-7-4-8-12-30)54-40(60)26-50-42(62)28(2)52-44(64)36(48)22-32-15-19-34(58)20-16-32/h3-20,27-28,35-38,57-58H,21-26,47-48H2,1-2H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,59)(H,54,60)(H,55,65)(H,56,66)/t27-,28-,35+,36+,37+,38+/m1/s1 |
InChI Key |
DESSEGDLRYOPTJ-VRANXALZSA-N |
SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
83916-01-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(Tyr-Ala-Gly-Phe-NH2)2 (tyrosyl-alanyl-glycyl-phenylalaninamide)dimer biphalin bis(Tyr-Ala-Gly-PheNH2)hydrazide bis(tyrosyl-alanyl-glycyl-phenylalaninamide)hydrazide D-ENK D-ENK-O DALA(2) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.